molecular formula C5H7F3O3 B2545200 Methyl 4,4,4-trifluoro-2-hydroxybutanoate CAS No. 1610538-11-8

Methyl 4,4,4-trifluoro-2-hydroxybutanoate

Cat. No.: B2545200
CAS No.: 1610538-11-8
M. Wt: 172.103
InChI Key: XHVOFNSEBVKBAK-UHFFFAOYSA-N
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Description

Methyl 4,4,4-trifluoro-2-hydroxybutanoate: is an organic compound with the molecular formula C5H7F3O3. It is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and an ester functional group.

Scientific Research Applications

Methyl 4,4,4-trifluoro-2-hydroxybutanoate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Safety and Hazards

“Methyl 4,4,4-trifluoro-2-hydroxybutanoate” is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the following hazard statements: H227, H315, H319, H335 . The precautionary statements associated with it are P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Methyl 4,4,4-trifluoro-2-hydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of 4,4,4-trifluoro-2-hydroxybutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: : In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: : Methyl 4,4,4-trifluoro-2-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of methyl 4,4,4-trifluoro-2-hydroxybutanoate involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Methyl 4,4,4-trifluoro-2-hydroxybutanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 4,4,4-trifluoro-2-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O3/c1-11-4(10)3(9)2-5(6,7)8/h3,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVOFNSEBVKBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610538-11-8
Record name methyl 4,4,4-trifluoro-2-hydroxybutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Thionyl chloride (0.139 ml, 1.90 mmol) was added dropwise to a solution of 12-2 (200 mg, 1.27 mmol) in MeOH (2 ml) at room temperature. After addition was complete, the reaction was heated in a sealed vessel at 70° C. for 2 h. The reaction was cooled to room temperature and concentrated in vacuo. The residue was diluted with 7N NH3/MeOH (3 mL) and filtered to remove insolubles. The filtrate was concentrated to dryness to afford 12-3 as a clear oil.
Quantity
0.139 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

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